2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a phenylcarbonyl carbamothioyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the acylation of 2-methylbenzoic acid with phenyl isothiocyanate under controlled conditions to introduce the phenylcarbonyl carbamothioyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The phenylcarbonyl carbamothioyl group may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: A simpler derivative without the phenylcarbonyl carbamothioyl group.
3-Aminobenzoic acid: Contains an amino group instead of the phenylcarbonyl carbamothioyl group.
Phenylcarbamothioyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(benzoylcarbamothioylamino)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-12(15(20)21)8-5-9-13(10)17-16(22)18-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKNURPAWRYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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